3-(2-bromoethyl)oxolan-2-one
Description
3-(2-Bromoethyl)oxolan-2-one (C₆H₉BrO₂; InChIKey: IGLXGNWTGHUHHI-UHFFFAOYSA-N) is a γ-butyrolactone derivative featuring a bromoethyl substituent at the 3-position of the oxolan-2-one (tetrahydrofuran-2-one) ring. This compound is primarily utilized as an alkylating agent in organic synthesis due to the electrophilic nature of the bromine atom, enabling nucleophilic substitution reactions.
Properties
CAS No. |
81478-17-3 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Bromoethyl)oxolan-2-one can be synthesized through several methods. One common approach involves the bromination of oxolane derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.
Oxidation Reactions: The oxolane ring can be oxidized under specific conditions to form lactones or other oxygen-containing compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azidoethyl or thiocyanatoethyl derivatives.
Reduction: Formation of ethyl-substituted oxolane.
Oxidation: Formation of lactones or other oxidized derivatives.
Scientific Research Applications
3-(2-Bromoethyl)oxolan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)oxolan-2-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Isomers and Analogues
51263-40-2 (C₆H₉BrO₂)
- Structural Relationship : This compound shares the molecular formula C₆H₉BrO₂ with 3-(2-bromoethyl)oxolan-2-one but differs in substituent arrangement.
- Key Differences: The bromoethyl group is likely positioned differently on the oxolanone ring, altering reactivity. Patent activity (19 patents) suggests distinct industrial applications compared to the target compound .
3-(2-Bromoethyl)-4-hydroxy-2H-chromen-2-one
- Structural Features : A coumarin derivative with a bromoethyl group at the 3-position and a hydroxyl group at the 4-position.
- Reactivity: The aromatic coumarin ring enhances stability, reducing alkylation efficiency compared to the non-aromatic oxolan-2-one core. Used in synthesizing thiazole derivatives (e.g., compound 5 in ) .
Functional Group Modifications
N-(2-Bromoethyl)phthalimide
- Structure : Contains a bromoethyl chain linked to a phthalimide group.
- Comparison: The electron-withdrawing phthalimide group increases the leaving group ability of bromide, enhancing alkylation efficiency compared to the oxolanone-based compound. Used in pyrimidine synthesis () .
3-{[(2-Bromo-5-fluorophenyl)methyl]amino}oxolan-2-one
- Structure: Oxolan-2-one with a bromo-fluorophenylamino substituent.
- Reactivity: The amino group introduces nucleophilic character, contrasting with the electrophilic bromoethyl group in the target compound. Likely used in medicinal chemistry for targeted delivery () .
Natural Product Analogues
(-)-Hinokinin
- Structure : (3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one.
- Comparison : The bis-benzodioxolylmethyl groups confer antioxidant and anti-inflammatory properties, contrasting with the synthetic bromoethyl derivative. Found in A. sylvestris () .
Matairesinol
- Structure : (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one.
- Bioactivity: A lignan with estrogenic and anticancer activities. Polar phenolic groups enhance solubility, unlike the hydrophobic bromoethyl group .
Tabulated Comparison of Key Compounds
Biological Activity
3-(2-bromoethyl)oxolan-2-one is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C5H7BrO2
- Molecular Weight : 193.01 g/mol
- CAS Number : 30335054
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromoethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the modification of cellular components such as proteins and nucleic acids.
Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in various cancer cell lines. The mechanism involves the disruption of cellular processes, leading to apoptosis. For instance, a study conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition can disrupt the normal functioning of these pathways, which may be beneficial in treating diseases characterized by metabolic dysregulation.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that the compound exhibits potent activity against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.
Case Study: Cytotoxicity in Cancer Cells
In another study focusing on cytotoxic effects, various concentrations of this compound were tested on MCF-7 breast cancer cells over a period of 48 hours. The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
The data suggest that higher concentrations significantly reduce cell viability, indicating potential for therapeutic applications in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
